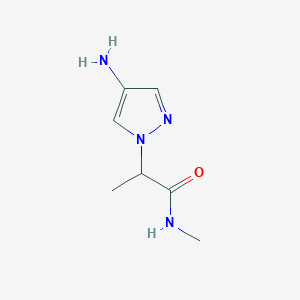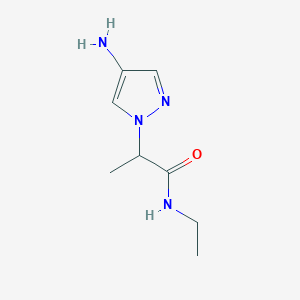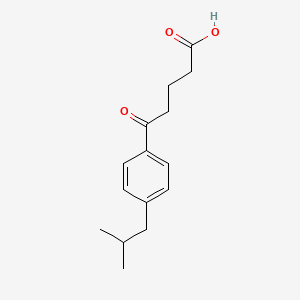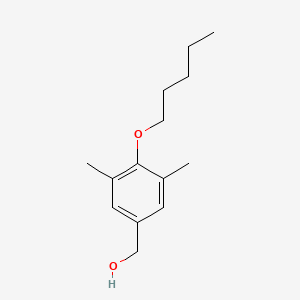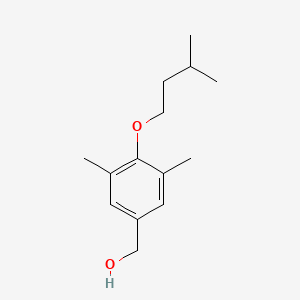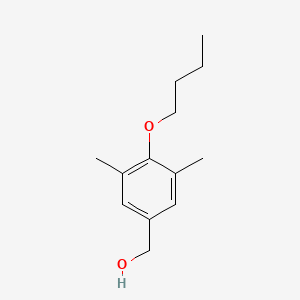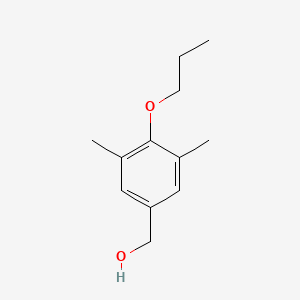
(3,5-Dimethyl-4-propoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-4-propoxyphenyl)methanol: is an organic compound with the molecular formula C12H18O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions and a propoxy group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol typically involves the alkylation of 3,5-dimethylphenol with propyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The intermediate product is then subjected to reduction using a reducing agent like sodium borohydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,5-Dimethyl-4-propoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon. This can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,5-Dimethyl-4-propoxybenzaldehyde or 3,5-Dimethyl-4-propoxybenzoic acid.
Reduction: 3,5-Dimethyl-4-propoxybenzene.
Substitution: Various esters depending on the acyl chloride used.
Aplicaciones Científicas De Investigación
Chemistry: (3,5-Dimethyl-4-propoxyphenyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its structural features make it suitable for creating compounds with desired sensory properties.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-4-propoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparación Con Compuestos Similares
(3,5-Dimethylphenyl)methanol: Lacks the propoxy group, making it less hydrophobic.
(4-Propoxyphenyl)methanol: Lacks the methyl groups, affecting its steric and electronic properties.
(3,5-Dimethyl-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group, which may influence its reactivity and solubility.
Uniqueness: (3,5-Dimethyl-4-propoxyphenyl)methanol is unique due to the combination of methyl and propoxy substituents on the phenyl ring. This combination imparts specific steric and electronic properties that can influence its reactivity and interactions in both chemical and biological systems.
Propiedades
IUPAC Name |
(3,5-dimethyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMRXFZOZMNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

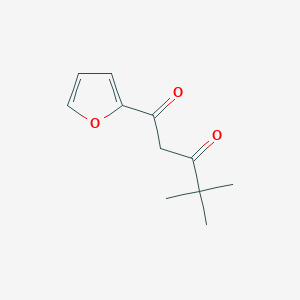
![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
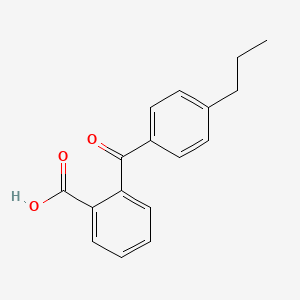

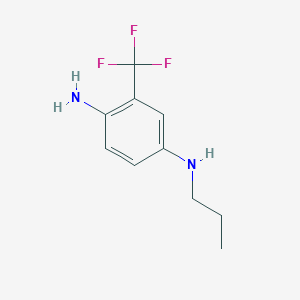
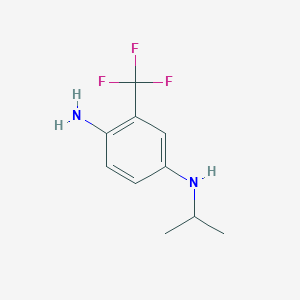
![2-N-[2-(4-methoxyphenyl)ethyl]pyridine-2,5-diamine](/img/structure/B7815852.png)
